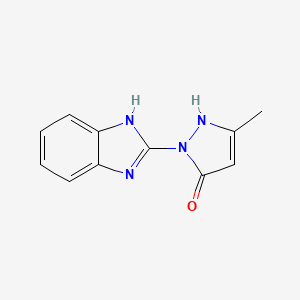

1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzimidazole derivatives are a significant class of compounds in medicinal chemistry. They contain a bicyclic structure composed of a benzene ring fused to an imidazole ring . These compounds are known for their wide range of biological activities .

Molecular Structure Analysis

Benzimidazole derivatives typically have a planar molecular structure, which allows them to mimic the properties of DNA bases . This property is often exploited in the design of new drugs .Scientific Research Applications

Synthesis of Other Compounds

Benzimidazole derivatives are often used as intermediates in the synthesis of other complex compounds . For example, 1,3-dihydro-2H-1,3-benzimidazole-2-thione was reacted with 4-fluorobenzaldehyde to get 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde .

Antiviral Properties

Some benzimidazole derivatives have been shown to exhibit antiviral activities. They could potentially be used in the treatment of various viral diseases.

Anticancer Properties

Benzimidazole derivatives have also been studied for their anticancer properties. They could potentially be used in the development of new cancer treatments.

Antibacterial Properties

Benzimidazole derivatives have been shown to have antibacterial activities. This makes them potential candidates for the development of new antibiotics.

Treatment of Alzheimer’s Disease

X-Ray Crystal Structure Analysis

Benzimidazole derivatives are often used in X-ray crystal structure analysis . This helps in determining the relative atomic positions in a molecular structure .

Mechanism of Action

Target of Action

The primary target of 1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-ol, which is a benzimidazole derivative, is tubulin proteins . Tubulin proteins are crucial for the formation of microtubules, which are essential components of the cell’s cytoskeleton and play a vital role in cell division .

Mode of Action

This compound inhibits the activity of tubulin proteins by binding to the colchicine-sensitive site of tubulin . This binding disrupts microtubule assembly and the formation of spindles at cell division, resulting in the malsegregation of chromosomes . This disruption of microtubule dynamics can lead to cell cycle arrest and ultimately cell death .

Biochemical Pathways

The compound’s interaction with tubulin proteins affects the cell division process, specifically the mitotic spindle assembly, chromosome segregation, and cytokinesis . This disruption can lead to cell cycle arrest and apoptosis, thereby inhibiting the proliferation of cells .

Pharmacokinetics

It is known that benzimidazole derivatives, in general, have good absorption, distribution, metabolism, and excretion (adme) properties . More research is needed to determine the specific ADME properties of this compound.

Result of Action

The result of the compound’s action is the inhibition of cell proliferation. By disrupting microtubule dynamics and causing cell cycle arrest, the compound can inhibit the growth and proliferation of cells . This makes it a potential candidate for use as an anticancer agent .

Action Environment

The action, efficacy, and stability of 1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-ol can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other molecules or drugs can potentially affect the compound’s action through drug-drug interactions . More research is needed to fully understand how environmental factors influence the action of this compound.

Safety and Hazards

Future Directions

The study of benzimidazole derivatives is a vibrant field in medicinal chemistry, with new compounds being synthesized and tested for various biological activities. Future research may focus on improving the potency and selectivity of these compounds, as well as minimizing their potential side effects .

properties

IUPAC Name |

2-(1H-benzimidazol-2-yl)-5-methyl-1H-pyrazol-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4O/c1-7-6-10(16)15(14-7)11-12-8-4-2-3-5-9(8)13-11/h2-6,14H,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRXNULSELUJDDO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(N1)C2=NC3=CC=CC=C3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.